molecular formula C18H23N3O3 B6570953 8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-18-2

8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Número de catálogo: B6570953
Número CAS: 1021251-18-2
Peso molecular: 329.4 g/mol
Clave InChI: UQQPBFKWOZOAHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione family . These types of compounds are known to have various applications in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as spirotetramat have been synthesized through a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Análisis Bioquímico

Biochemical Properties

8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor-selective agonist . This compound interacts primarily with delta opioid receptors, which are G-protein coupled receptors involved in modulating pain and mood. The interaction between this compound and delta opioid receptors is characterized by binding to the orthosteric site, leading to receptor activation and subsequent signal transduction . Additionally, this compound has shown selectivity over other G-protein coupled receptors, indicating its potential for targeted therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are significant. This compound has been shown to influence cell signaling pathways, particularly those involving delta opioid receptors . Activation of these receptors by this compound can lead to changes in gene expression and cellular metabolism. For instance, it has demonstrated anti-allodynic efficacy in models of inflammatory pain, suggesting its role in modulating pain-related cellular responses . Furthermore, the compound’s selectivity for delta opioid receptors minimizes off-target effects, making it a promising candidate for therapeutic development .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with delta opioid receptors . Molecular docking and dynamic simulations have shown that this compound binds to the orthosteric site of the receptor, leading to receptor activation . This activation triggers downstream signaling pathways, including G-protein signaling, which is slightly biased in favor of this pathway . The compound’s ability to selectively activate delta opioid receptors while avoiding beta-arrestin recruitment suggests a reduced risk of adverse effects such as seizures and tachyphylaxis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . In in vitro and in vivo models, the compound has demonstrated sustained anti-allodynic effects, indicating its potential for long-term therapeutic use . Additionally, the stability of this compound under physiological conditions suggests its suitability for further development as a drug candidate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown significant anti-allodynic efficacy without notable adverse effects . At higher doses, there is a potential for toxic effects, although these have not been extensively characterized .

Metabolic Pathways

This compound is involved in metabolic pathways associated with delta opioid receptor signaling . The compound’s interaction with these receptors influences metabolic flux and metabolite levels, particularly in pathways related to pain modulation and inflammatory responses . Enzymes and cofactors involved in these pathways may also interact with the compound, affecting its overall metabolic profile . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound’s ability to selectively target delta opioid receptors suggests a preferential accumulation in tissues expressing these receptors . Additionally, its distribution within the body may be affected by factors such as tissue permeability and binding affinity . These properties are important for determining the compound’s pharmacokinetic profile and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily associated with delta opioid receptors . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its activity and function, as it ensures that the compound interacts with its intended targets . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name

8-(2-methylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-10-21-16(23)18(19-17(21)24)8-11-20(12-9-18)15(22)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQPBFKWOZOAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.